

Chemical and physical properties of Hexyl gallate

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Compound of Interest

Compound Name: Hexyl gallate

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An In-depth Technical Guide to the Chemical and Physical Properties of **Hexyl Gallate**

Introduction

Hexyl gallate, also known as hexyl 3,4,5-trihydroxybenzoate, is an alkyl ester of gallic acid.[1] It belongs to the gallate ester family, which is characterized by the combination of a hydrophilic gallate moiety and a lipophilic alkyl chain.[1] This amphiphilic nature contributes to its diverse biological activities, including antimicrobial, antimalarial, and antioxidant properties, making it a compound of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of **hexyl gallate**, detailed experimental protocols, and visualizations of its mechanisms of action.

Chemical and Physical Properties

The fundamental properties of **hexyl gallate** are summarized below. These data are crucial for its handling, formulation, and application in various research and development contexts.

General Properties

Property	Value	Reference
CAS Number	1087-26-9	[1][4][5][6][7][8][9]
Molecular Formula	C ₁₃ H ₁₈ O ₅	[1][4][5][7][8]
Molecular Weight	254.28 g/mol	[1][4][5][7][8]
IUPAC Name	hexyl 3,4,5-trihydroxybenzoate	[1][7]
Synonyms	n-Hexyl 3,4,5-trihydroxybenzoate, Gallic acid hexyl ester	[4][6]
Appearance	Off-white to light yellow solid/powder	[6]

Physical Properties

Property	Value	Reference
Melting Point	92 °C	[4][5][6]
Boiling Point	465.9 ± 40.0 °C (Predicted)	[5][6]
Density	1.239 ± 0.06 g/cm ³ (Predicted)	[5][6]
pKa	7.96 ± 0.25 (Predicted)	[6]

Solubility

Hexyl gallate's solubility is a key factor in its biological activity and formulation. It is generally poorly soluble in water but shows good solubility in organic solvents.

Solvent	Solubility	Reference
DMSO	41.67 mg/mL (163.87 mM)	[2][5][6][9]
DMSO	50 mg/mL (196.63 mM) (Sonication recommended)	[10]
Water	Very slightly soluble	[3]

For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, achieving a solubility of at least 2 mg/mL.[\[10\]](#)

Spectral Data

While specific spectral data files for **hexyl gallate** were not available in the provided search results, the expected characteristics based on its structure are as follows:

Technique	Expected Characteristics
¹ H-NMR	Signals corresponding to the aromatic protons on the gallate ring, protons of the hydroxyl groups, and distinct signals for the protons of the hexyl alkyl chain (CH ₃ , (CH ₂) ₄ , O-CH ₂).
¹³ C-NMR	Resonances for the carbonyl carbon of the ester, aromatic carbons (including those bonded to hydroxyl groups), and the aliphatic carbons of the hexyl chain.
IR Spectroscopy	Characteristic absorption bands for O-H stretching (phenolic hydroxyls), C-H stretching (aromatic and aliphatic), C=O stretching (ester carbonyl), and C=C stretching (aromatic ring).
UV-Vis Spectroscopy	Absorption maxima are expected in the UV region, typical for phenolic compounds, arising from $\pi \rightarrow \pi^*$ transitions within the benzene ring and carbonyl group. [11] [12] For the related methyl gallate, absorption maxima are influenced by pH and deprotonation. [13]

Experimental Protocols

This section details methodologies for the synthesis, analysis, and evaluation of **hexyl gallate's** biological activity, based on established procedures for alkyl gallates.

Synthesis of Hexyl Gallate (Fischer Esterification)

Hexyl gallate is synthesized by the esterification of gallic acid with n-hexanol.[1][14]

Objective: To synthesize **hexyl gallate** by reacting gallic acid with n-hexanol in the presence of an acid catalyst.

Materials:

- Gallic acid
- n-Hexanol (in molar excess, e.g., 3:1 to 5:1 ratio with gallic acid)[14]
- Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[14]
- Solvent for crystallization (e.g., petroleum ether)[14]
- Reaction vessel with a distillation or Soxhlet extraction setup to remove water[14]

Procedure:

- Combine gallic acid, n-hexanol, and the acid catalyst in the reaction vessel.
- Heat the mixture to a temperature between 100°C and 180°C under atmospheric or reduced pressure.[14]
- Continuously remove the water generated during the reaction using a distillation apparatus to drive the equilibrium towards ester formation.[14]
- Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the gallic acid spot.[15]
- Once the reaction is complete, cool the mixture.
- Pour the cooled reaction mixture into a heated alkane solvent like petroleum ether while stirring.[14]
- Cool the solution to induce the crystallization of **hexyl gallate**.
- Collect the crystals by filtration.

- Wash the crystals with a non-polar solvent (e.g., petroleum ether) to remove unreacted alcohol and then with water to remove residual gallic acid and catalyst.[14]
- The product can be further purified by recrystallization. The final product is a crystalline powder.[14]

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for other alkyl gallates and is suitable for determining the purity and concentration of **hexyl gallate**.[\[16\]](#)[\[17\]](#)

Objective: To quantify **hexyl gallate** in a sample using reverse-phase HPLC with UV detection.

Materials:

- HPLC system with UV detector
- C18 analytical column (e.g., 25 cm x 4.6 mm, 5 μ m particles)[\[17\]](#)
- **Hexyl gallate** standard
- HPLC-grade methanol
- HPLC-grade water
- Trifluoroacetic acid (TFA) or Acetic Acid[\[16\]](#)[\[17\]](#)

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase, for example, a mixture of methanol, water, and an acidifier like TFA or acetic acid (e.g., 50:49:1 v/v/v methanol:water:TFA).[\[16\]](#) The exact ratio should be optimized for best peak separation.
- **Standard Solution Preparation:** Prepare a stock solution of **hexyl gallate** of known concentration in the mobile phase or methanol. Create a series of calibration standards by diluting the stock solution.

- Sample Preparation: Dissolve the sample containing **hexyl gallate** in the mobile phase. If analyzing from a complex matrix like an oil, perform a liquid-liquid extraction (e.g., with ethanol) or solid-phase extraction (SPE) first.[\[17\]](#)[\[18\]](#)
- Chromatographic Conditions:
 - Set the flow rate (e.g., 1.0 - 1.2 mL/min).[\[16\]](#)
 - Set the UV detector to an appropriate wavelength (e.g., 275-280 nm).[\[16\]](#)[\[17\]](#)
 - Inject equal volumes (e.g., 20 µL) of the standards and samples.[\[17\]](#)
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **hexyl gallate** in the sample by interpolating its peak area on the calibration curve.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This is a common spectrophotometric method to evaluate the free-radical scavenging ability of antioxidant compounds like alkyl gallates.[\[19\]](#)[\[20\]](#)

Objective: To measure the capacity of **hexyl gallate** to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

- **Hexyl gallate**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- UV-Vis spectrophotometer
- Positive control (e.g., Trolox, Ascorbic Acid)[\[20\]](#)

Procedure:

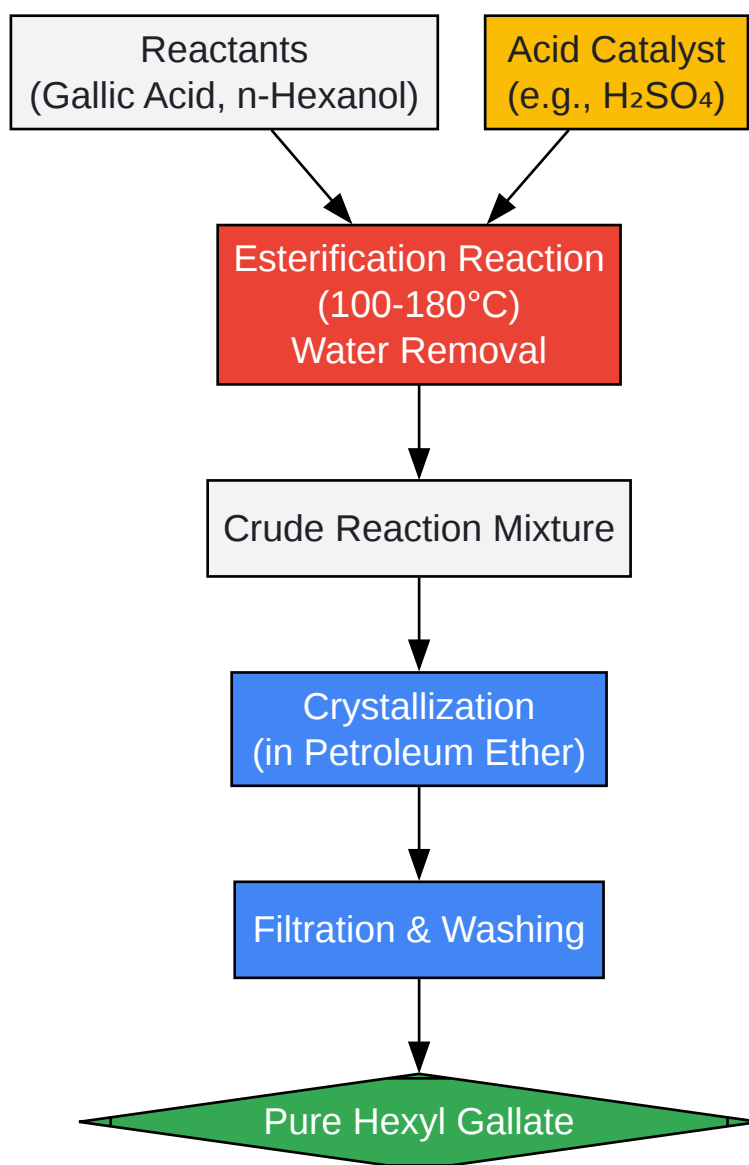
- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
- Prepare a series of dilutions of **hexyl gallate** in methanol.
- In a test tube, mix a specific volume of the DPPH solution with a volume of each **hexyl gallate** dilution.
- Prepare a blank sample (methanol only) and a control sample (DPPH solution with methanol instead of the antioxidant).
- Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
- Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 515-520 nm).[\[20\]](#)
- The scavenging of the DPPH radical by **hexyl gallate** results in a color change from violet to yellow, which corresponds to a decrease in absorbance.[\[20\]](#)
- Calculate the percentage of radical scavenging activity using the formula:
 - $\% \text{ Inhibition} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
 - Where A_{control} is the absorbance of the control and A_{sample} is the absorbance of the sample with **hexyl gallate**.
- The results can be expressed as an IC_{50} value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Mechanisms of Action and Workflows

The following diagrams, created using the DOT language, visualize key processes involving **hexyl gallate**.

Synthesis and Purification Workflow

This diagram outlines the general laboratory procedure for synthesizing and purifying **hexyl gallate**.

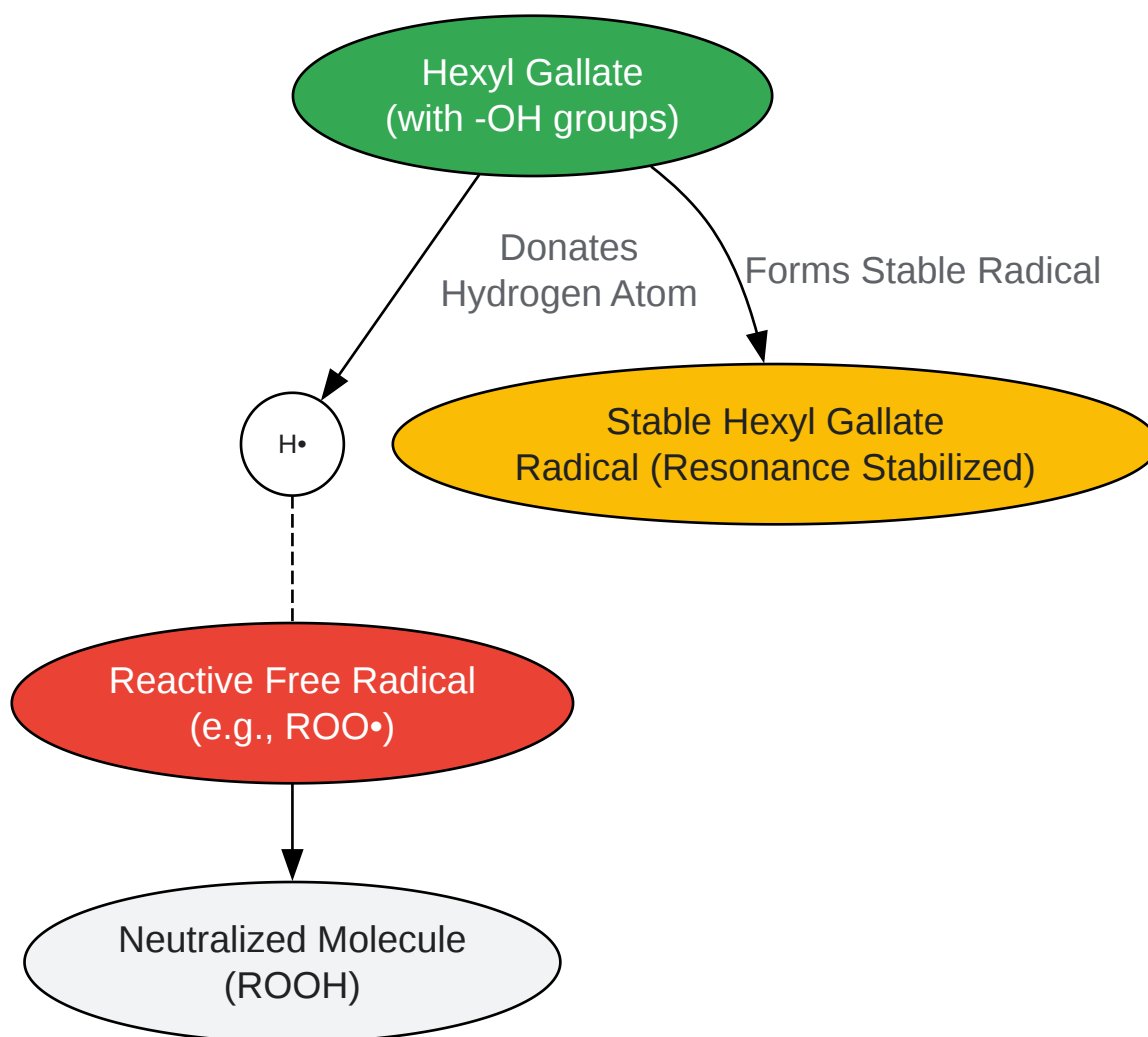


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Caption: Workflow for the synthesis of **Hexyl gallate** via Fischer Esterification.

Antioxidant Mechanism: Free Radical Scavenging

Hexyl gallate exerts its antioxidant effect primarily through a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl groups donate a hydrogen atom to neutralize reactive free radicals.^[21]

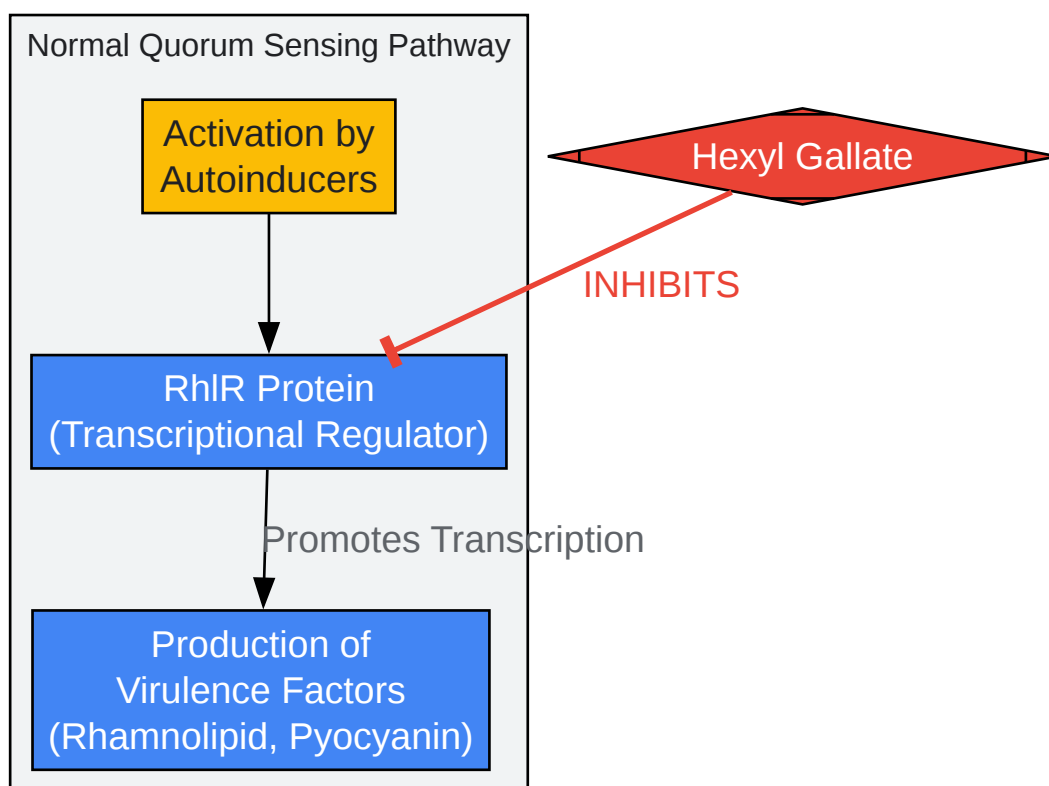


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Caption: Antioxidant mechanism of **Hexyl gallate** via hydrogen atom donation.

Inhibition of Quorum Sensing in *Pseudomonas aeruginosa*

Hexyl gallate has been shown to interfere with bacterial communication, or quorum sensing, specifically by inhibiting the RhIR system in *Pseudomonas aeruginosa*. This disrupts the production of virulence factors.^{[2][5][10]}



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Caption: Inhibition of the RhIR quorum sensing system by **Hexyl gallate**.

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